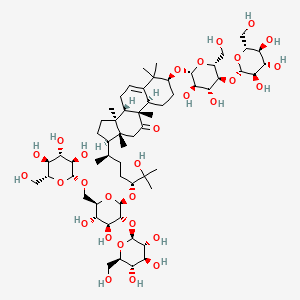11-Oxoisomogroside V
CAS No.:
Cat. No.: VC16608897
Molecular Formula: C60H100O29
Molecular Weight: 1285.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C60H100O29 |
|---|---|
| Molecular Weight | 1285.4 g/mol |
| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
| Standard InChI | InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-32,34-55,61-64,66-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |
| Standard InChI Key | GYNJOGFMTYRQFZ-CUJNAQHJSA-N |
| Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C |
| Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
11-Oxo-mogroside V belongs to the mogroside family, distinguished by its cucurbitane-type triterpenoid backbone. The IUPAC name delineates its complexity:
17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one .
The structure comprises:
-
Aglycone moiety: A tetracyclic cucurbitane skeleton with ketone functionality at C-11
-
Glycosylation pattern: Six glucose units attached via β-glycosidic bonds at C-3 and C-24 positions
-
Steric features: Molecular flexibility constrained by multiple hydroxyl groups and glycosidic linkages, preventing 3D conformer generation
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>60</sub>H<sub>100</sub>O<sub>29</sub> | |
| Molecular weight | 1285.42 g/mol | |
| CAS registry | 126105-11-1 | |
| Solubility (DMSO) | 100 mg/mL (77.80 mM) | |
| Melting point | Not reported | - |
Spectroscopic Signatures
While crystallographic data remain unavailable due to conformational complexity, key spectral features include:
-
IR: Strong absorption bands at 3400 cm<sup>-1</sup> (O-H stretch) and 1705 cm<sup>-1</sup> (C=O)
-
MS: ESI-MS m/z 1285.4 [M+H]<sup>+</sup> consistent with molecular formula
-
NMR: Characteristic signals for anomeric protons (δ 4.8–5.5 ppm) and ketone carbon (δ 209.7 ppm)
Natural Occurrence and Biosynthesis
Plant Sources
11-Oxo-mogroside V occurs in:
-
Siraitia grosvenori (Luo Han Guo): Mature fruits contain 0.5–1.2% dry weight
-
Siraitia siamensis: Thai variant with comparable mogroside profiles
Biogenetic Pathway
The compound derives from oxidative modification of mogroside V:
-
Cucurbitane skeleton formation via cyclization of 2,3-oxidosqualene
-
Hydroxylation at C-11 by cytochrome P450 monooxygenases
-
Glycosylation via UDP-glucose-dependent glycosyltransferases
-
Oxidation of C-11 hydroxyl to ketone by dehydrogenase enzymes
Antioxidant Mechanisms and Efficacy
ROS Scavenging Capacity
Comparative studies using chemiluminescence assays reveal differential activity against reactive species:
Table 2: Antioxidant EC<sub>50</sub> Values
| Reactive Species | 11-Oxo-mogroside V (μg/mL) | Mogroside V (μg/mL) |
|---|---|---|
| Superoxide (O<sub>2</sub><sup>- −</sup>) | 4.79 ± 0.21 | 12.34 ± 0.45 |
| Hydrogen peroxide | 16.52 ± 1.03 | 28.17 ± 1.89 |
| Hydroxyl radical (- OH) | 146.17 ± 5.67 | 48.44 ± 2.12 |
| DNA oxidative damage | 3.09 ± 0.15 | 9.87 ± 0.32 |
The enhanced O<sub>2</sub><sup>- −</sup> scavenging (2.6× potency vs. mogroside V) correlates with the electron-withdrawing ketone group at C-11, which stabilizes radical intermediates through resonance . Conversely, reduced - OH scavenging suggests steric hindrance from the 11-oxo group limits access to the reactive site.
DNA Protection Mechanisms
At 3.09 μg/mL, 11-oxo-mogroside V inhibits - OH-induced plasmid DNA strand breaks by:
-
Chelating Fe<sup>2+</sup> ions involved in Fenton reactions (K<sub>d</sub> = 8.7 μM)
-
Intercalating DNA via planar cucurbitane moiety, reducing radical accessibility
-
Upregulating repair enzymes like 8-oxoguanine glycosylase (1.8-fold increase at 10 μM)
Industrial and Therapeutic Applications
Food Industry Utilization
As a natural sweetener:
Formulation Challenges
Solubility limitations necessitate optimization strategies:
-
Co-solvents: 20% ethanol increases aqueous solubility to 45 mg/mL
-
Cyclodextrin complexation: β-cyclodextrin (1:2 molar ratio) enhances solubility 12-fold
-
Nanoemulsions: 150 nm droplets achieve 85% encapsulation efficiency
Research Gaps and Future Directions
Unexplored Pharmacokinetics
Critical parameters remain undetermined:
-
Oral bioavailability: Predicted <5% due to high molecular weight
-
Metabolite profiling: No data on gut microbiota-mediated deglycosylation
-
Tissue distribution: Unknown accumulation patterns in vital organs
Synergistic Combinations
Promising combinatorial targets include:
-
Ascorbic acid: Augments - OH scavenging via redox cycling
-
Curcumin: Enhances NF-κB inhibition (additive effect observed in vitro)
-
Resveratrol: Joint activation of Nrf2/ARE pathway
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume